molecular formula C14H21NO2 B14863108 3-(Benzylamino)-4,4-dimethylpentanoic acid

3-(Benzylamino)-4,4-dimethylpentanoic acid

Cat. No.: B14863108
M. Wt: 235.32 g/mol
InChI Key: AQDKBHHXJJKVFL-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4,4-dimethylpentanoic acid is an organic compound that features a benzylamino group attached to a dimethylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-4,4-dimethylpentanoic acid typically involves the reaction of benzylamine with 4,4-dimethylpentanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(Benzylamino)-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Benzylamino)-4,4-dimethylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. The carboxylic acid group can participate in ionic interactions with positively charged amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

    3-(Phenylamino)-4,4-dimethylpentanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

    3-(Methylamino)-4,4-dimethylpentanoic acid: Contains a methyl group instead of a benzyl group.

    3-(Ethylamino)-4,4-dimethylpentanoic acid: Contains an ethyl group instead of a benzyl group.

Uniqueness: 3-(Benzylamino)-4,4-dimethylpentanoic acid is unique due to the presence of the benzyl group, which provides additional hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This can enhance its binding affinity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-(benzylamino)-4,4-dimethylpentanoic acid

InChI

InChI=1S/C14H21NO2/c1-14(2,3)12(9-13(16)17)15-10-11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3,(H,16,17)

InChI Key

AQDKBHHXJJKVFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

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